(S)-Bunitrolol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59995-59-4 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
VCVQSRCYSKKPBA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Synthesis
Chemoenzymatic Synthesis Approaches
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. wikipedia.org In the context of (S)-Bunitrolol synthesis, this strategy has been applied to the racemic alcohol intermediate, 1-chloro-3-(2-cyanophenoxy)propan-2-ol. thieme-connect.comresearchgate.netias.ac.in
The most successful enzymatic kinetic resolution strategy for producing this compound intermediates involves lipase-mediated enantioselective transesterification. thieme-connect.comresearchgate.net Lipases are a class of enzymes that catalyze the hydrolysis of fats, but in non-aqueous environments, they can be used to catalyze esterification and transesterification reactions with high enantioselectivity. nih.gov
In this process, the racemic alcohol, (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol, is subjected to a transesterification reaction with an acyl donor, most commonly vinyl acetate. thieme-connect.comresearchgate.net The choice of lipase (B570770) is critical as it dictates which enantiomer of the alcohol is acylated. Specifically, commercially available lipases such as those from Candida antarctica (CALB) and Pseudomonas cepacia (PS-C) have demonstrated excellent and complementary enantioselectivity. thieme-connect.comresearchgate.netresearchgate.net
For instance, lipase PS-C selectively acylates the (S)-enantiomer of the alcohol, leaving behind the unreacted (R)-alcohol and producing (S)-acetate. thieme-connect.comresearchgate.net This selective transformation is the cornerstone of the kinetic resolution, allowing for the separation of the two enantiomers.
To maximize the efficiency and enantioselectivity of the lipase-mediated kinetic resolution, several reaction parameters must be carefully optimized. These include temperature, reaction time, substrate and enzyme concentrations, and the choice of reaction medium. thieme-connect.comresearchgate.net
The optimization of these parameters is crucial for achieving high conversion rates and excellent enantiomeric excess (ee) for both the unreacted alcohol and the acylated product. thieme-connect.comresearchgate.net For example, the concentration of the enzyme and the substrate, the nature of the solvent (often an organic solvent like toluene (B28343) or tert-butyl methyl ether), and the temperature can all influence the enzyme's activity and its stereochemical preference. researchgate.netresearchgate.netugm.ac.id
Table 1: Optimized Conditions for Lipase-Catalyzed Transesterification
| Parameter | Optimized Value/Condition | Reference |
|---|---|---|
| Enzyme | Pseudomonas cepacia lipase (PS-C) | thieme-connect.comresearchgate.net |
| Acyl Donor | Vinyl Acetate | thieme-connect.comresearchgate.net |
| Reaction Medium | tert-Butyl methyl ether | researchgate.net |
This table represents a summary of optimized conditions reported in the literature.
A fascinating aspect of this chemoenzymatic approach is the ability to reverse the enantioselectivity by simply changing the lipase used. While lipase PS-C preferentially acylates the (S)-alcohol, another commercially available lipase, from Candida cylindracea (CCL), exhibits the opposite selectivity. thieme-connect.comresearchgate.net
When CCL is used as the catalyst in the transesterification of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol with vinyl acetate, it selectively acylates the (R)-alcohol, yielding (R)-acetate and leaving the (S)-alcohol unreacted. thieme-connect.comresearchgate.net This "enzymatic switch" provides a versatile and powerful tool, allowing for the targeted synthesis of either the (R)- or (S)-enantiomer of the key alcohol intermediate, and subsequently, either (S)- or (R)-Bunitrolol. thieme-connect.comresearchgate.netresearchgate.net
Table 2: Enantioselectivity of Different Lipases
| Lipase | Selectively Acylated Enantiomer | Products | Reference |
|---|---|---|---|
| Lipase PS-C | (S)-alcohol | (R)-alcohol and (S)-acetate | thieme-connect.comresearchgate.net |
This table illustrates the complementary enantioselectivity of the two lipases.
Synthesis of Enantiopure Intermediates
The successful enzymatic kinetic resolution yields enantiomerically enriched intermediates that are then converted to the final this compound product.
Through the lipase-mediated transesterification, two key enantiopure intermediates are produced: the unreacted alcohol and the newly formed acetate. thieme-connect.comresearchgate.net
Using Lipase PS-C: The reaction yields (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol and (S)-1-chloro-3-(2-cyanophenoxy)propan-2-yl acetate. thieme-connect.comresearchgate.net
Using Lipase CCL: The reaction yields (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol and (R)-1-chloro-3-(2-cyanophenoxy)propan-2-yl acetate. thieme-connect.comresearchgate.net
Subsequent Conversion to this compound and its Enantiomer
A pivotal strategy in the synthesis of enantiomerically pure bunitrolol (B1668052) involves the enzymatic kinetic resolution of racemic intermediates, followed by chemical conversion to the desired (S)- or (R)-enantiomer. researchgate.netthieme-connect.com One such key intermediate is (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol. researchgate.netresearchgate.net
Through transesterification using lipases, this racemic alcohol can be resolved. For instance, lipase PS-C facilitates the production of (R)-alcohol and (S)-acetate, while lipase CCL yields the complementary (S)-alcohol and (R)-acetate. researchgate.netthieme-connect.com These separated enantiomers can then be converted to the corresponding bunitrolol enantiomers. The (R)-alcohol is treated with tert-butylamine (B42293) to yield this compound, and conversely, the (S)-alcohol produces (R)-Bunitrolol. researchgate.netthieme-connect.comresearchgate.net
Similarly, the enzymatically produced acetates, (S)-acetate and (R)-acetate, can be chemically hydrolyzed to their respective alcohols. researchgate.netthieme-connect.com These alcohols are then subjected to the same treatment with tert-butylamine to furnish the corresponding bunitrolol enantiomers, providing an alternative route to both (S)- and (R)-Bunitrolol. researchgate.netthieme-connect.com
"All Chemical" Synthetic Routes
Beyond chemoenzymatic approaches, purely chemical synthetic pathways have been established for producing both racemic and enantiomerically enriched bunitrolol.
Pathways from (RS)-, (R)-, and (S)-Epichlorohydrin Derivatives
A common and direct chemical synthesis of bunitrolol starts from epichlorohydrin. wikipedia.org The synthesis of racemic bunitrolol involves the reaction of 2-hydroxybenzonitrile (B42573) with (RS)-epichlorohydrin in the presence of a base like sodium hydroxide (B78521) to form the epoxide, 2-cyanoglycidyl ether. wikipedia.org Subsequent addition of tert-butylamine opens the epoxide ring to yield racemic bunitrolol. wikipedia.org
Development of Advanced Synthetic Methodologies
The quest for more efficient and selective synthetic methods has led to the development of advanced strategies. Chemoenzymatic routes are a prime example, combining the selectivity of enzymes with chemical transformations. researchgate.netresearchgate.net Lipase-catalyzed kinetic resolution of key racemic intermediates, such as chlorohydrins, is a central feature of these advanced methods. researchgate.netnih.gov For instance, lipase B from Candida antarctica has been used to resolve racemic chlorohydrins, yielding the (R)-chlorohydrin with high enantiomeric excess, which can then be converted to (S)-β-blockers. researchgate.net
Preferential Crystallization for Enantiomeric Resolution of Precursors
Preferential crystallization, a technique applicable to conglomerate-forming systems, offers a powerful method for resolving racemic mixtures. rsc.org In the context of this compound synthesis, several key precursors have been identified as conglomerates, making them suitable candidates for this resolution method. researchgate.net
Stereochemical Investigations and Enantiomeric Purity
Importance of Absolute Configuration in Pharmacological Activity
The absolute configuration of chiral drugs is a critical determinant of their pharmacological activity. nih.gov Biological systems, such as receptors and enzymes, are themselves chiral, leading to stereoselective interactions with drug enantiomers. nih.gov For the class of β-adrenergic antagonists (beta-blockers), the therapeutic activity, specifically the blocking of β-receptors, predominantly resides in the (S)-enantiomer. chapman.edunih.govmdpi.com The (S)-enantiomer of beta-blockers typically exhibits a much greater binding affinity for β-adrenergic receptors than its (R)-counterpart. chapman.edu The reported activity ratio between the (S) and (R) enantiomers for beta-blockers can range significantly, from 33 to 530. nih.govmdpi.com For example, (S)-propranolol is reported to be 100 times more potent than (R)-propranolol. nih.govmdpi.com
While the (S)-enantiomer is responsible for the primary β-blocking effect, the (R)-enantiomer is not always inert. In some beta-blockers, the (R)-enantiomer may contribute to different pharmacological effects or possess undesirable activities. chapman.edunih.gov Although many beta-blockers are administered clinically as a racemic mixture (a 1:1 mixture of both enantiomers), there is a growing recognition of the importance of using the single, active enantiomer. wvu.edukup.at This approach, known as chiral switching, can lead to a more specific therapeutic action and potentially an improved safety profile. Regulatory authorities have increasingly provided guidelines that encourage the development of single-enantiomer drugs. wvu.edu
Methods for Assessing Enantiomeric Purity in Synthetic Products
Ensuring the enantiomeric purity of (S)-Bunitrolol is essential. Several analytical and synthetic methods are employed to separate and quantify the enantiomers of chiral drugs, including beta-blockers. nih.govwvu.edu These methods can be broadly categorized into chiral separation of racemates and asymmetric synthesis. nih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a widely used and powerful technique for separating enantiomers and determining enantiomeric excess (ee). wvu.eduuma.es Various types of CSPs are effective for resolving beta-blocker enantiomers. mdpi.com A study on the chemoenzymatic synthesis of bunitrolol (B1668052) utilized a Daicel Chiralcel OD-H column to determine the enantiomeric excess of the product by HPLC. researchgate.net
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and simple method for determining enantiopurity. nih.gov This can be achieved by using chiral solvating agents (CSAs) that form diastereomeric complexes with the enantiomers, resulting in distinct signals in the NMR spectrum. nih.gov For example, (S)-BINOL derivatives have been successfully used as CSAs to determine the enantiopurity of primary and secondary amines. nih.gov
Chemoenzymatic Synthesis and Kinetic Resolution: Chemoenzymatic methods provide an effective route to synthesize enantiomerically pure compounds. researchgate.net One reported synthesis of this compound involves the enzymatic kinetic resolution of a racemic intermediate, (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol. researchgate.net In this process, an enzyme selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer (as the acetate) from the unreacted, slower-reacting enantiomer. researchgate.net Lipases such as PS-C and CCL have shown complementary enantioselectivity in this resolution. researchgate.net
Table 1: Enzymatic Kinetic Resolution of (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol This table summarizes the results of the enzymatic kinetic resolution using different lipases and solvents, showing the conversion percentage and the enantiomeric excess (ee) of the resulting products.
| Enzyme | Selectivity | Solvent | Conversion (%) | ee of Acetate (%) | ee of Alcohol (%) | Enantiomeric Ratio (E) |
| Lipase (B570770) PS-C | S-Selective | Toluene (B28343) | 46 | >99 (S) | 85 (R) | >200 |
| Lipase PS-C | S-Selective | tert-Butyl methyl ether | 48 | 92 (S) | 88 (R) | 67 |
| Lipase CCL | R-Selective | Toluene | 51 | 82 (R) | >99 (S) | >200 |
| Lipase CCL | R-Selective | tert-Butyl methyl ether | 49 | 92 (R) | 90 (S) | 91 |
| Data sourced from a study on the chemoenzymatic synthesis of this compound. researchgate.net |
Preferential Crystallization: Another approach for obtaining a single enantiomer is preferential crystallization, also known as resolution by entrainment. researchgate.net Research has shown that an intermediate in the synthesis of bunitrolol, o-cyanophenyl glycerol (B35011) ether, exists as a conglomerate, meaning that a mechanical mixture of crystals of the two enantiomers is formed upon crystallization from a racemic solution. This property allows for the separation of the enantiomers through entrainment resolution. researchgate.net
Stereoselective Processes in Biological Systems
The body's handling of a drug, including its metabolism, can be stereoselective. nih.gov For bunitrolol, the primary metabolic pathway is 4-hydroxylation, a reaction that exhibits significant stereoselectivity and varies across different species. nih.govoup.comjst.go.jp This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP2D and CYP1A families. nih.govjst.go.jp
Studies using liver microsomes have revealed these species-dependent differences. In humans and monkeys (marmosets and Japanese monkeys), the 4-hydroxylation of the (+)-enantiomer of bunitrolol proceeds at a significantly higher rate than that of the (-)-enantiomer. nih.govjst.go.jp Conversely, in rats, this stereoselectivity is reversed. nih.govjst.go.jp In rabbits, the metabolism is more complex, with biphasic kinetics observed for both enantiomers. oup.com At low concentrations, enzymes with a high affinity (low K_m) play a major role, and the K_m value for (-)-bunitrolol is substantially lower than for the (+)-enantiomer. oup.com
Furthermore, a metabolic interaction between the bunitrolol enantiomers has been observed. nih.govoup.com The presence of one enantiomer can inhibit the metabolism of the other. For instance, when racemic bunitrolol is incubated with monkey liver microsomes, the rate of 4-hydroxybunitrolol formation is lower than when each enantiomer is incubated separately. nih.govjst.go.jp In rabbit liver microsomes, the 4-hydroxylation of (+)-bunitrolol is markedly suppressed by the presence of its antipode. oup.com
Table 2: Kinetic Parameters for Bunitrolol 4-Hydroxylation in Rabbit Liver Microsomes (Low-K_m System) This table presents the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for the 4-hydroxylation of bunitrolol enantiomers, highlighting the stereoselective differences in the low-K_m enzymatic system.
| Enantiomer | Gender | K_m (µM) | V_max (pmol/min/mg protein) |
| (+)-Bunitrolol | Male | 16.0 ± 2.1 | 100 ± 4 |
| (-)-Bunitrolol | Male | 2.0 ± 0.3 | 42 ± 1 |
| (+)-Bunitrolol | Female | 14.8 ± 1.1 | 48 ± 1 |
| (-)-Bunitrolol | Female | 1.8 ± 0.3 | 21 ± 1 |
| Data adapted from research on the metabolic interaction of bunitrolol enantiomers. oup.com |
Pharmacological Characterization and Mechanism of Action Preclinical Focus
Beta-Adrenergic Receptor Antagonism
(S)-Bunitrolol is a beta-adrenergic receptor antagonist, also known as a beta-blocker. consensus.app Beta-blockers function by obstructing the receptor sites for endogenous catecholamines such as epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862) (noradrenaline) on beta-adrenergic receptors. wikipedia.org These receptors are integral to the sympathetic nervous system, which governs the "fight-or-flight" response. wikipedia.org By interfering with the binding of these stress hormones, beta-blockers mitigate their effects. wikipedia.org
There are three primary subtypes of beta-adrenergic receptors: β1, β2, and β3. revespcardiol.org β1-adrenergic receptors are predominantly located in the heart and kidneys, while β2-adrenergic receptors are mainly found in the lungs, blood vessels, and other tissues. wikipedia.orgrevespcardiol.org The specific chemical structure of this compound enables it to bind to these beta-adrenergic receptors, preventing the attachment of epinephrine and other agonists. ontosight.ai
Competitive Inhibition of Catecholamine Binding to Beta-Adrenoceptors
This compound functions as a competitive antagonist at beta-adrenergic receptors. wikipedia.orgnih.gov This means it reversibly binds to the same site on the receptor that catecholamines would normally occupy. wikipedia.orgrevespcardiol.org By doing so, it directly competes with and inhibits the binding of agonists like epinephrine and norepinephrine. wikipedia.orgontosight.ai This competitive inhibition is the fundamental mechanism by which all beta-blockers exert their effects. revespcardiol.orgnih.gov The outcome is a reduction in the physiological responses typically triggered by the stimulation of these receptors by stress hormones. consensus.appwikipedia.org
Selectivity Profile for Beta-1 vs. Beta-2 Adrenoceptors
This compound is recognized as a beta-1 selective antagonist. nih.gov Radioligand binding assays have been employed to determine its affinity for β1 and β2-adrenoceptors in various rat tissues. nih.gov
In displacement experiments using ¹²⁵I-iodocyanopindolol (¹²⁵I-ICYP) with rat brain preparations, the inhibition constant (Ki) for this compound was 0.53 nM for β1 receptors and 2.37 nM for β2 receptors. nih.gov Similar experiments with ³H-CGP12177 in rat heart preparations yielded Ki values of 2.01 nM for β1 and 12.67 nM for β2 receptors. nih.gov Furthermore, analysis of Scatchard plots of ¹²⁵I-ICYP binding in the presence of this compound revealed Ki values of 0.42 nM for β1 sites and 3.55 nM for β2 sites. nih.gov These findings consistently demonstrate a higher affinity for β1-adrenoceptors over β2-adrenoceptors, confirming its status as a β1-selective antagonist. nih.gov
| Radioligand | Tissue | β1 Ki (nM) | β2 Ki (nM) | Reference |
|---|---|---|---|---|
| ¹²⁵I-ICYP | Rat Brain | 0.53 | 2.37 | nih.gov |
| ³H-CGP12177 | Rat Heart | 2.01 | 12.67 | nih.gov |
| ¹²⁵I-ICYP (Scatchard) | Rat Brain/Heart/Lung | 0.42 | 3.55 | nih.gov |
Intracellular Signaling Pathways Modulated by Beta-Blockade (e.g., cAMP-dependent pathways, Epac)
The binding of an agonist to a beta-adrenergic receptor, a type of G protein-coupled receptor (GPCR), typically activates adenylyl cyclase, which then converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This increase in the second messenger cAMP leads to the activation of downstream signaling pathways. wikipedia.org In many cells, the effects of cAMP are primarily mediated by two main receptors: protein kinase A (PKA) and the more recently identified Exchange protein directly activated by cAMP (Epac). nih.gov
By blocking the beta-adrenoceptor, this compound prevents the initial activation of this cascade. ontosight.ai This competitive antagonism inhibits the agonist-induced production of cAMP. ontosight.ai Consequently, the downstream signaling through both PKA and Epac pathways is attenuated. ontosight.ainih.gov The modulation of these cAMP-dependent pathways is a core component of the mechanism of action for beta-blockers. wikipedia.org
Alpha-1 Adrenoceptor Blocking Action
In addition to its primary beta-blocking activity, this compound also possesses alpha-1 adrenoceptor blocking properties. nih.gov Alpha-1 adrenergic receptors are located on vascular smooth muscle, and their stimulation by catecholamines leads to vasoconstriction. cvpharmacology.comwikipedia.org Drugs that block these receptors, known as alpha-blockers, cause vasodilation by preventing norepinephrine from binding and eliciting a contractile response. cvpharmacology.comwikipedia.org
Contribution to Vasodilator Mechanisms in Animal Models
Preclinical studies in anesthetized dogs have demonstrated that the alpha-1 adrenoceptor blocking action of this compound is a major contributor to its acute vasodilator effect. nih.gov When administered intra-arterially, bunitrolol (B1668052) was more effective at increasing blood flow in the femoral arterial bed, which is rich in alpha-adrenoceptors, compared to the coronary arterial bed, which is not. nih.gov
In other animal models, this compound was shown to more effectively suppress vasoconstrictor responses to sympathetic nerve stimulation than to direct administration of norepinephrine. nih.gov It also more effectively suppressed the pressor response to the alpha-1 agonist methoxamine (B1676408) than to the alpha-2 agonist B-HT 920. nih.gov These effects were similar to the selective alpha-1 blocker prazosin. nih.gov These findings from animal models conclude that the alpha-1 adrenoceptor blocking action is significantly involved in the vasodilator properties of this compound. nih.gov
Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity (ISA) is a property of some beta-blockers that allows them to exert a low level of partial agonist activity at the beta-adrenergic receptor while also acting as an antagonist. wikipedia.orgtaylorandfrancis.combiologyonline.com This means they can partially stimulate the receptor in the absence of a primary agonist like epinephrine. biologyonline.com this compound is reported to exhibit this partial agonism, classifying it as a beta-blocker with intrinsic sympathomimetic activity. medchemexpress.com This property can lead to a less pronounced reduction in resting heart rate compared to beta-blockers without ISA. nih.gov
Non-Adrenergic Receptor Interactions (e.g., 5-HT1B-receptors)
Beyond its well-established role as a β-adrenergic antagonist, this compound exhibits significant interactions with non-adrenergic receptor systems, most notably the serotonin (B10506) (5-HT) receptors. Preclinical investigations have revealed that bunitrolol possesses a high affinity for 5-HT1A and 5-HT1B receptor subtypes. reprocell.com This interaction is not merely a secondary effect but a distinct pharmacological property of the molecule. The 5-HT1B receptor, a G-protein coupled receptor, is found in both the central nervous system and vascular tissues, where it regulates processes like neurotransmitter release, mood, and vasoconstriction. reprocell.com
Other Modulatory Actions (e.g., Quinidine-Like Activity, Local Anesthetic Properties)
This compound demonstrates additional pharmacological actions that contribute to its complex profile, including membrane-stabilizing effects often described as "quinidine-like activity" and local anesthetic properties.
Quinidine-Like Activity: This term refers to the ability of a drug to exert effects similar to the Class IA antiarrhythmic agent, quinidine (B1679956). nih.govtapermd.com The primary mechanism of Class IA drugs is the blockade of voltage-gated sodium channels in cardiac muscle, which slows the rate of depolarization (Phase 0 of the cardiac action potential) and prolongs the effective refractory period. tapermd.com By depressing the rapid inward sodium current, these agents can interrupt or prevent certain types of arrhythmias. tapermd.com Preclinical studies have noted that some beta-blockers possess this membrane-stabilizing activity. While specific studies quantifying this effect for this compound are limited in the provided results, its structural relation to other compounds with such properties suggests a potential for this mechanism. researchgate.net
Local Anesthetic Properties: Local anesthetics function by reversibly blocking nerve conduction. mdpi.com Their primary mechanism is the blockade of voltage-gated sodium channels within the neuronal membrane, which prevents the propagation of action potentials. mdpi.comnih.gov The effectiveness of a local anesthetic is influenced by its chemical structure, particularly its lipophilicity, which determines its ability to penetrate the nerve membrane, and its protein-binding affinity, which affects its duration of action. nih.govukzn.ac.za this compound, by virtue of its molecular structure which includes a lipophilic aromatic ring and an amine group, possesses the foundational components for local anesthetic action. mdpi.com This property is directly linked to its membrane-stabilizing effects, as the blockade of sodium channels is the common underlying mechanism. mdpi.comuniba.it
Preclinical Studies on Organ System Responses (e.g., Cardiovascular, Central Nervous System)
Preclinical research using animal models has been crucial in delineating the effects of this compound on major organ systems.
Cardiovascular System: In studies on spontaneously hypertensive rats, bunitrolol demonstrated a hypotensive effect. nih.gov An oral dose of 5 mg/kg resulted in a significant reduction in resting mean arterial pressure 3 to 4 hours after administration. nih.gov Interestingly, the drug initially produced a temporary increase in heart rate (tachycardia) for the first two hours, which may indicate an intrinsic sympathomimetic action or a direct vasodilator effect at vascular beta-adrenoceptors. nih.gov Despite this, bunitrolol effectively inhibited stress-induced tachycardia throughout the experiments. nih.gov In studies on patients with ischemic heart disease, bunitrolol was observed to decrease left ventricular systolic and end-diastolic pressure without significantly changing the cardiac index, suggesting it may improve myocardial ischemia without a strong negative inotropic (contractility-reducing) effect. nih.gov
Receptor Binding and Selectivity Profiling
Radioligand Binding Assays for Adrenergic Receptors
Radioligand binding assays are a cornerstone for quantifying the interaction between a drug and its receptor target. numberanalytics.com These in vitro techniques have been instrumental in defining the binding characteristics of Bunitrolol (B1668052) at beta-1 (β1) and beta-2 (β2) adrenoceptors. nih.gov The preference of bunitrolol for β1- and β2-adrenoceptors has been evaluated in tissues from the rat brain, heart, and lung using this methodology. nih.gov
To probe the adrenergic receptor system, specific radiolabeled ligands are employed. Studies on Bunitrolol have utilized both ¹²⁵I-Iodocyanopindolol (¹²⁵I-ICYP) and ³H-CGP12177. nih.gov ¹²⁵I-ICYP is a well-established radioligand for labeling beta-adrenergic receptors; however, it has been shown also to bind to serotonin (B10506) 5HT1B receptors. nih.gov In contrast, ³H-CGP12177 is noted for its high specificity, labeling only beta-adrenoceptors without the confounding cross-reactivity to serotonin receptors, making it a more suitable ligand for non-selectively labeling the total beta-adrenoceptor population in tissues like the rat brain. nih.gov The use of both ligands allows for a comprehensive and comparative analysis of Bunitrolol's binding properties. nih.gov
In binding assays with ¹²⁵I-ICYP in the presence of Bunitrolol, the resulting Scatchard plots were found to be non-linear, or biphasic. nih.gov A biphasic Scatchard plot indicates that the ligand is binding to more than one class of receptor sites with different affinities. nih.gov This observation in studies of Bunitrolol suggests its differential affinity for β1- and β2-adrenoceptor subtypes. nih.gov
Displacement experiments, where the radioligand competes with increasing concentrations of the unlabeled drug (Bunitrolol), further elucidate these binding characteristics. The resulting displacement curves are analyzed to calculate the inhibition constants (Ki), which quantify the affinity of the drug for each receptor subtype. nih.gov
Determination of Beta-1 and Beta-2 Adrenoceptor Inhibition Constants (Ki values)
The inhibition constant (Ki) is a measure of a compound's binding affinity to a receptor. A lower Ki value signifies a higher binding affinity. Through displacement experiments using ¹²⁵I-ICYP and ³H-CGP12177 in various rat tissues, the Ki values for Bunitrolol at β1 and β2 adrenoceptors were determined. nih.gov
The analysis of non-linear Scatchard plots identified a high-affinity site (β2) and a low-affinity site (β1). nih.gov However, subsequent displacement experiments clarified that Bunitrolol is, in fact, a β1-selective antagonist. nih.gov The data from these experiments consistently showed a higher affinity (lower Ki value) for β1-receptors compared to β2-receptors. nih.gov
| Radioligand | Tissue Preparation | Receptor Subtype | Ki Value (nM) | Reference |
|---|---|---|---|---|
| ¹²⁵I-ICYP (Displacement) | Rat Brain | Beta-1 | 0.53 ± 0.20 | nih.gov |
| Beta-2 | 2.37 ± 0.78 | |||
| ³H-CGP12177 (Displacement) | Rat Heart | Beta-1 | 2.01 ± 0.38 | |
| Beta-2 | 12.67 ± 6.54 |
Assessment of Receptor Affinity
The collective findings from radioligand binding assays confirm that (S)-Bunitrolol possesses a high affinity for beta-adrenergic receptors. nih.gov The (S)-enantiomer, in particular, demonstrates a superior affinity for β1-adrenergic receptors. The compound acts as a competitive antagonist at these sites. Further assessment indicates that Bunitrolol has a rank order of antagonistic potency of β1 > β2, with its action on alpha-1 adrenoceptors being significantly weaker. This selectivity is a critical aspect of its pharmacological profile.
Receptor Occupancy Studies in Preclinical Models
Receptor occupancy (RO) studies are essential in drug development to relate the concentration of a drug in the body to the degree of target engagement. giffordbioscience.commlm-labs.com These studies, often conducted in preclinical animal models, measure the percentage of receptors that are bound by a drug at a given dose and time. giffordbioscience.com Methodologies for RO studies include in vivo techniques like Positron Emission Tomography (PET) imaging and ex vivo approaches involving tissue harvesting after drug administration. giffordbioscience.comnih.gov
For a compound like this compound, preclinical RO studies would be designed to determine the dose required to achieve a therapeutically effective level of β1-adrenoceptor occupancy in target tissues such as the heart. giffordbioscience.com This information is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship and for predicting effective doses in later clinical trials. meliordiscovery.com While the principles of RO studies are well-established, specific published data detailing in vivo or ex vivo receptor occupancy for this compound in preclinical models were not identified in the performed search.
Metabolism and Enantiomeric Interactions Preclinical Models
Stereoselective Metabolism of Bunitrolol (B1668052)
The metabolism of bunitrolol is not uniform for its (S)- and (R)-enantiomers, with different species showing distinct preferences for the metabolism of one enantiomer over the other.
The principal metabolic transformation for bunitrolol in preclinical models is 4-hydroxylation, leading to the formation of 4-hydroxybunitrolol (4-OH-BTL). nih.gov This pathway has been extensively studied in liver microsomes of various species.
In rats, the formation of 4-OH-BTL from the individual enantiomers is higher than from the racemic mixture, suggesting a metabolic interaction between the enantiomers. nih.gov Conversely, in monkeys (marmosets and Japanese monkeys), the formation of (+)-4-OH-BTL from (+)-bunitrolol is significantly greater than the formation of (-)-4-OH-BTL from (-)-bunitrolol. jst.go.jpnih.gov Similar to rats, the 4-OH-BTL-forming activity from racemic bunitrolol in monkeys is lower than that from the individual enantiomers. jst.go.jpnih.gov
In rabbit liver microsomes, the 4-hydroxylation of bunitrolol also shows stereoselectivity. nih.gov At an enantiomer concentration of 10 microM, the 4-hydroxylase activity for (+)-bunitrolol was slightly higher than for (-)-bunitrolol in male rabbit liver microsomes. nih.gov
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the oxidative metabolism of a vast array of drugs, including bunitrolol. nih.gov Specific isoforms within this superfamily have been identified as key players in the 4-hydroxylation of bunitrolol.
In monkeys, both CYP2D and CYP1A enzymes appear to be involved in bunitrolol 4-hydroxylation. jst.go.jpnih.gov The 4-OH-BTL-forming activity from bunitrolol enantiomers was significantly suppressed by quinidine (B1679956) (a potent CYP2D inhibitor) and α-naphthoflavone (a CYP1A inhibitor). jst.go.jpnih.gov Further evidence comes from the use of antisera against rat cytochromes P450-2D2 and -1A2, which suppressed the activity in a concentration-dependent manner. jst.go.jpnih.gov
Studies using human-cDNA-expressed CYP isozymes have shown that CYP2D6 and CYP1A2 are the primary catalysts for bunitrolol 4-hydroxylation. nih.gov At a low substrate concentration, CYP2D6 is the predominant isozyme responsible for this reaction in the human liver. nih.gov
Enantiomer-Enantiomer Metabolic Interactions
A significant aspect of bunitrolol's metabolism is the interaction between its enantiomers at the enzymatic level. This interaction leads to altered metabolic rates when the racemic mixture is administered compared to the individual enantiomers.
Kinetic studies have been crucial in quantifying the metabolic interactions between bunitrolol enantiomers. These studies typically determine the Michaelis-Menten constant (Km), maximum velocity (Vmax), and inhibition constant (Ki). nih.govnih.gov
In rat liver microsomes, the Ki values for each bunitrolol enantiomer inhibiting the metabolism of its antipode were found to be approximately 0.9 μM, which is very close to their Km values. nih.gov
In rabbit liver microsomes, the 4-hydroxylation of bunitrolol enantiomers displayed biphasic kinetics, indicating the involvement of both a low-Km and a high-Km system. nih.govoup.com For the low-Km system, significant differences were observed in the Km and Vmax values for the (+)- and (-)-enantiomers, with both values being greater for the (+)-enantiomer. nih.govoup.com The Michaelis constant for (+)-bunitrolol was eight times higher than that of (-)-bunitrolol in this system. nih.govoup.com
The following table summarizes the kinetic parameters for bunitrolol 4-hydroxylation in the low-Km system of male rabbit liver microsomes.
| Enantiomer | Km (μM) | Vmax (nmol/min/mg protein) |
| (+)-Bunitrolol | 7.27 | - |
| (-)-Bunitrolol | 0.90 | - |
| Data derived from studies on rabbit liver microsomes. oup.com |
In monkey liver microsomes, the kinetics of enantiomeric bunitrolol 4-hydroxylation were found to be monophasic. jst.go.jpnih.gov This suggests that the involved cytochrome P450-2D and -1A enzymes have similar Km values. jst.go.jpnih.gov
The enantiomer-enantiomer metabolic interactions of bunitrolol are characterized by competitive inhibition, where each enantiomer competes for the same active site on the metabolizing enzyme. patsnap.comlibretexts.orgkhanacademy.org
In rat liver microsomes, Dixon plots demonstrated that each bunitrolol enantiomer acts as a mutual competitive inhibitor of the other's metabolism. nih.govnih.gov This competition occurs at the same CYP2D isozyme. nih.gov
Similarly, in rabbit liver microsomes, Dixon plots confirmed that the addition of one enantiomer competitively inhibited the 4-hydroxylation of its antipode. oup.com The marked difference in Michaelis constants in the low-Km system is thought to be the reason for the observed change in stereoselectivity when moving from individual enantiomers to the racemate. nih.gov Specifically, the 4-hydroxylation of (+)-bunitrolol was significantly suppressed in the presence of its antipode, while the metabolism of (-)-bunitrolol was not affected. nih.gov
In Vitro Metabolic Stability in Liver Microsomal Preparations (e.g., Rat, Rabbit, Monkey)
The metabolic stability of a compound, often assessed in liver microsomal preparations, provides an indication of its susceptibility to metabolism and helps predict its in vivo clearance. if-pan.krakow.plevotec.comsrce.hr
Studies have revealed significant species differences in the metabolic stability of bunitrolol. The formation of 4-hydroxybunitrolol from racemic bunitrolol was found to be lower in rabbits compared to rats of both sexes. nih.gov
In monkey liver microsomes (marmosets and Japanese monkeys), the in vitro metabolic profile of bunitrolol was very similar to that observed in humans. jst.go.jpnih.gov However, the stereoselectivity in bunitrolol metabolism in primates, where (+)-bunitrolol is metabolized faster than (-)-bunitrolol, is the reverse of that seen in rats. jst.go.jpnih.gov
The metabolic stability of bunitrolol in liver microsomes from different species can be summarized as follows:
| Species | Relative Metabolic Rate | Stereoselectivity Preference |
| Rat | Higher than rabbit | (-)-Bunitrolol > (+)-Bunitrolol |
| Rabbit | Lower than rat | (+) > (-) for enantiomer; (+) < (-) for racemate nih.gov |
| Monkey | Similar to humans | (+)-Bunitrolol > (-)-Bunitrolol jst.go.jpnih.gov |
| This table provides a comparative overview of bunitrolol's metabolic stability in different preclinical models. |
Comparative Analysis of Stereoselectivity Across Species
The metabolism of bunitrolol, a beta-adrenoreceptor blocking agent, exhibits significant stereoselectivity, with notable differences observed across various preclinical species. The primary metabolic pathway for bunitrolol is 4-hydroxylation, and the stereochemical course of this reaction has been a key focus of comparative studies.
In liver microsomes from primate species, specifically marmosets and Japanese monkeys, there is a clear preference for the metabolism of the (+)-enantiomer of bunitrolol. Studies have shown that the formation of (+)-4-hydroxybunitrolol from (+)-bunitrolol is significantly higher than the formation of (-)-4-hydroxybunitrolol from (-)-bunitrolol in these monkeys. nih.gov This metabolic profile in monkeys closely resembles that observed in humans, where the (+)-enantiomer is also preferentially metabolized. nih.gov Interestingly, this stereoselectivity is the reverse of what is seen in rats, where the metabolism of the (-)-enantiomer is favored. nih.gov
Further investigation into the enzymatic basis of this stereoselectivity in monkeys suggests the involvement of cytochrome P450 enzymes, specifically from the CYP2D and CYP1A subfamilies. nih.gov The 4-hydroxylation of bunitrolol enantiomers in monkey liver microsomes was found to be inhibited by quinidine and quinine, with quinidine showing more potent inhibition. nih.gov Additionally, antibodies against rat CYP2D2 and CYP1A2 also suppressed this metabolic activity. nih.gov
In contrast to primates, studies using rabbit liver microsomes have revealed a more complex pattern of stereoselectivity. While the 4-hydroxylase activity for (+)-bunitrolol was slightly higher than for (-)-bunitrolol in separate incubations, the presence of the antipode significantly altered this preference. nih.gov The 4-hydroxylation of (+)-bunitrolol was markedly suppressed in the presence of (-)-bunitrolol, whereas the metabolism of (-)-bunitrolol was unaffected by its enantiomer. nih.gov This interaction leads to a switch in stereoselectivity from a preference for the (+) enantiomer when incubated alone to a preference for the (-) enantiomer when the racemate is metabolized. nih.gov This phenomenon is attributed to the different Michaelis-Menten constants (Km) in the low-Km system of rabbit liver microsomes, where the Km value for (-)-bunitrolol is substantially lower than that for (+)-bunitrolol. nih.gov
Table 1: Comparative Stereoselectivity of Bunitrolol 4-Hydroxylation in Liver Microsomes
| Species | Preferred Enantiomer for Metabolism | Key Findings |
|---|---|---|
| Marmoset | (+)-Bunitrolol | Metabolism profile similar to humans. nih.gov |
| Japanese Monkey | (+)-Bunitrolol | Metabolism profile similar to humans. nih.gov |
| Rat | (-)-Bunitrolol | Stereoselectivity is the reverse of that in primates. nih.gov |
| Rabbit | (+) > (-) for single enantiomer; (+) < (-) for racemate | Metabolic interaction between enantiomers alters stereoselectivity. nih.gov |
Role as a P-Glycoprotein Substrate
(S)-Bunitrolol has been identified as a substrate for P-glycoprotein (P-gp), an important efflux transporter that plays a crucial role in limiting the distribution of various xenobiotics, including drugs, across biological barriers such as the blood-brain barrier. nih.govaboutscience.eu
In vivo studies using mdr1a knockout mice, which lack a specific P-gp gene, have demonstrated the significance of this transporter in the brain distribution of bunitrolol. Following intravenous administration, both the brain concentration and the brain-to-plasma concentration ratio (Kp value) of bunitrolol were significantly higher in mdr1a(-/-) mice compared to their wild-type counterparts. nih.gov This indicates that mdr1a P-gp actively transports bunitrolol from the brain back into the bloodstream, thereby limiting its central nervous system penetration. nih.gov
In vitro experiments have provided further evidence for bunitrolol's interaction with P-gp. In cells engineered to express mouse mdr1a P-gp (LV500 cells), the intracellular accumulation of bunitrolol was lower compared to control cells lacking the transporter. nih.gov This reduced accumulation could be reversed by the P-gp inhibitor verapamil (B1683045), confirming that the observed efflux was P-gp mediated. nih.gov
Similarly, bunitrolol has been shown to be a substrate for human P-gp (MDR1). In human P-gp-expressing cell lines (KB-VJ300 and LLC-GA5-COL300), the uptake of bunitrolol was significantly lower than in the corresponding control cells and could be increased by P-gp inhibitors like verapamil and cyclosporin (B1163) A. nih.gov
Interestingly, bunitrolol does not appear to be a good substrate for mdr1b P-gp, another isoform of P-glycoprotein. The intracellular accumulation of bunitrolol in cells expressing mdr1b P-gp (MBEC4 cells) was not significantly affected by the presence of verapamil. nih.gov
The collective findings from these preclinical models suggest that bunitrolol is actively transported by mdr1a P-gp in mice and its human homolog, MDR1, which likely contributes to its low brain distribution. nih.gov
Table 2: Evidence for this compound as a P-Glycoprotein Substrate
| Model System | Key Finding | Implication |
|---|---|---|
| mdr1a(-/-) mice | Significantly increased brain concentration of bunitrolol compared to wild-type mice. nih.gov | mdr1a P-gp mediates bunitrolol efflux from the brain in vivo. nih.gov |
| LV500 cells (expressing mouse mdr1a P-gp) | Lower intracellular accumulation of bunitrolol, reversible by verapamil. nih.gov | Confirms bunitrolol is a substrate for mouse mdr1a P-gp. nih.gov |
| KB-VJ300 cells (expressing human P-gp) | Lower uptake of bunitrolol, increased by verapamil. nih.gov | Bunitrolol is a substrate for human P-gp. nih.gov |
| LLC-GA5-COL300 cells (expressing human P-gp) | Increased uptake of bunitrolol in the presence of cyclosporin A. nih.gov | Further confirms bunitrolol as a human P-gp substrate. nih.gov |
| MBEC4 cells (expressing mdr1b P-gp) | No significant change in bunitrolol accumulation with verapamil. nih.gov | Bunitrolol is not a significant substrate for mdr1b P-gp. nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (+)-Bunitrolol |
| (-)-Bunitrolol |
| Bunitrolol |
| (+)-4-Hydroxybunitrolol |
| (-)-4-Hydroxybunitrolol |
| 4-Hydroxybunitrolol |
| Quinidine |
| Quinine |
| Verapamil |
Analytical Techniques for Research Applications
Chromatographic Methods for Quantification and Purity Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components of a mixture. For (S)-Bunitrolol, High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are the principal methods used for purity and quantitative analysis. nih.gov
HPLC is a highly versatile and widely used technique for the analysis of pharmaceuticals like Bunitrolol (B1668052). nih.govcsfarmacie.cz It offers high resolution, sensitivity, and speed. A specific HPLC method was developed for the simultaneous determination of Bunitrolol and its primary metabolite, p-hydroxybunitrolol, in biological fluids. nih.gov This method utilizes a reversed-phase column with spectrofluorometric detection, which provides excellent sensitivity and selectivity. The detection limits for both Bunitrolol and its metabolite in plasma were found to be less than 2 ng/mL, demonstrating the method's suitability for pharmacokinetic studies. nih.gov
HPLC methods for related beta-blockers often employ C18 columns and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netiosrphr.orgsaudijournals.comijpsjournal.com Detection is typically achieved using UV-Vis detectors or, for higher sensitivity, mass spectrometry (LC-MS). nih.govchromatographyonline.com Method validation according to regulatory guidelines ensures linearity, accuracy, precision, and robustness for reliable quantification. chemmethod.comscirp.org
Table 1: Example of HPLC Conditions for Bunitrolol Analysis This table is interactive. Click on the headers to sort.
| Parameter | Condition | Source |
|---|---|---|
| Instrumentation | High-Performance Liquid Chromatograph | nih.gov |
| Column | Reversed-phase (Specific type not detailed) | nih.gov |
| Mobile Phase | Not specified, suitable for reversed-phase | nih.gov |
| Detection | Spectrofluorometric | nih.gov |
| Extraction | Diethyl ether | nih.gov |
| Detection Limit | < 2 ng/mL in plasma | nih.gov |
| Application | Simultaneous determination of Bunitrolol and p-hydroxybunitrolol in human and rabbit plasma | nih.gov |
Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), is another powerful technique for analyzing volatile and thermally stable compounds. openaccessjournals.com For many pharmaceuticals, including beta-blockers, derivatization is often required to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net This process involves chemically modifying the analyte, for instance, by converting hydroxyl and amine groups into less polar and more volatile derivatives like trifluoroacetyl (TFA) or trimethylsilyl (B98337) (TMS) ethers. researchgate.net
While a specific GLC method for this compound is not prominently detailed in the provided search results, methods for other beta-blockers like propranolol (B1214883), metoprolol, and atenolol (B1665814) are well-established and serve as a reference. faa.gov These methods typically use a capillary column and a sensitive detector, such as a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS), for quantification in biological matrices. faa.govepa.gov GC-MS provides high specificity, as it combines the separation power of GC with the identification capabilities of MS, allowing for structural confirmation of the analytes. faa.govyoutube.com
Table 2: General GC/MS Conditions for Beta-Blocker Analysis This table is interactive. Click on the headers to sort.
| Parameter | Condition | Source |
|---|---|---|
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) | faa.gov |
| Derivatization Agent | Pentafluoropropionic anhydride (B1165640) (PFPA) | faa.gov |
| Column | Capillary column (e.g., HP-5MS) | faa.gov |
| Carrier Gas | Helium | faa.gov |
| Injection Mode | Splitless | faa.gov |
| Temperature Program | Ramped oven temperature (e.g., 70–290°C) | faa.gov |
| Detection | Mass Spectrometry (MS) | faa.gov |
| Application | Separation and identification of various beta-blockers in postmortem biological samples | faa.gov |
Since the pharmacological activity of beta-blockers often resides in a single enantiomer (typically the (S)-enantiomer), the separation and analysis of enantiomers are critical. nih.gov HPLC using Chiral Stationary Phases (CSPs) is the most common approach for this purpose. csfarmacie.czwvu.edu
A specific HPLC method was developed to analyze the enantiomers of 4-hydroxybunitrolol, a metabolite of Bunitrolol, in rat liver microsomes. This method involved derivatizing the metabolites with acetic anhydride and then separating them on a chiral column. nih.gov This allowed researchers to study the metabolic interaction between the Bunitrolol enantiomers, revealing that they compete for the same metabolic enzyme. nih.gov Other studies have noted the successful chiral separation of Bunitrolol enantiomers using a bovine serum albumin-based stationary phase. dss.go.th Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak®), are widely effective for separating the enantiomers of a broad range of chiral drugs, including beta-blockers. csfarmacie.cznih.govchrom-china.com
Table 3: Example of Chiral HPLC Method for Bunitrolol Metabolite This table is interactive. Click on the headers to sort.
| Parameter | Condition | Source |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Analyte | Acetyl derivatives of 4-hydroxybunitrolol enantiomers | nih.gov |
| Column | Chiral Stationary Phase (CSP) | nih.gov |
| Sample Matrix | Rat liver microsomes | nih.gov |
| Application | Analysis of enantiomer/enantiomer interaction in oxidative metabolism | nih.gov |
Extraction Procedures from Biological Research Samples (e.g., Solid Phase Extraction)
Before instrumental analysis, the analyte of interest must be isolated from the complex biological matrix (e.g., plasma, urine) in which it is contained. sigmaaldrich.com Solid Phase Extraction (SPE) is a widely adopted, robust, and selective sample preparation technique. chromatographyonline.comorganomation.com It is more efficient and less labor-intensive than traditional liquid-liquid extraction and avoids issues like emulsion formation. nih.gov
The SPE process involves four main steps:
Conditioning: The sorbent material within the SPE cartridge is activated with a solvent to ensure consistent interaction with the sample. thermofisher.com
Loading: The biological sample, often pre-treated (e.g., diluted or pH-adjusted), is passed through the cartridge. The analyte and some endogenous components are retained on the sorbent based on their physicochemical properties. chromatographyonline.com
Washing: The sorbent is washed with a specific solvent to remove interfering substances while the analyte of interest remains bound. thermofisher.com
Elution: A different solvent is used to disrupt the analyte-sorbent interaction, eluting the purified and concentrated analyte for subsequent analysis. thermofisher.com
For basic compounds like beta-blockers, mixed-mode cation-exchange or reversed-phase (e.g., C8, C18) sorbents are commonly used. mdpi.com The choice of sorbent and solvents is optimized to achieve high recovery of the analyte and effective removal of matrix components that could suppress the analytical signal. mdpi.comresearchgate.net
Innovative Analytical Methodologies in Pharmaceutical Research
The field of pharmaceutical analysis is continuously evolving, with new methodologies aimed at increasing sensitivity, specificity, throughput, and efficiency. mdpi.com For a compound like this compound, these innovations can provide deeper insights during research and development.
One of the most significant advances is the widespread adoption of Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). chromatographyonline.com These techniques offer unparalleled sensitivity and specificity, allowing for the detection of ultra-trace levels of drugs and their metabolites and providing definitive structural confirmation. nih.gov
High-throughput screening (HTS) methodologies, often involving automated SPE on 96-well plates and rapid LC-MS analysis, are crucial in drug discovery and metabolism studies for analyzing large numbers of samples efficiently. mdpi.com
Furthermore, the Quality by Design (QbD) approach is being increasingly applied to analytical method development. mdpi.com This systematic approach involves understanding the variables of an analytical method and their impact on its performance, leading to more robust and reliable methods. spirochem.com
Emerging technologies in pharmaceutical research include the development of novel materials for separation and extraction, such as molecularly imprinted polymers (MIPs) , which offer highly specific recognition sites for a target molecule. organomation.com Additionally, advancements in sensor technology and miniaturized analytical systems hold promise for real-time monitoring and analysis. mdpi.com
Comparative Pharmacological Studies
Comparison with Other Beta-Adrenergic Blockers in Preclinical Settings
Preclinical research plays a pivotal role in delineating the pharmacological nuances of a drug candidate before it enters human trials. For (S)-Bunitrolol, comparative studies against established beta-blockers like Propranolol (B1214883) and Practolol have been instrumental in characterizing its unique profile.
The selectivity of a beta-blocker for β1-adrenergic receptors, predominantly found in the heart, over β2-adrenergic receptors, located in the bronchi and peripheral blood vessels, is a critical determinant of its clinical utility and side-effect profile. This compound has been identified as a β1-selective antagonist. nih.gov
Radioligand binding assays using preparations from rat brain and heart have provided quantitative insights into the receptor selectivity of this compound. These studies have determined the inhibition constants (Ki) of this compound for both β1 and β2-adrenergic receptors. The Ki value is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher affinity. In one such study, the Ki values for this compound were found to be 0.42 ± 0.16 nM for β1 receptors and 3.55 ± 1.61 nM for β2 receptors, demonstrating a clear preference for the β1 subtype. nih.gov Another set of experiments yielded Ki values of 0.53 ± 0.20 nM for β1 and 2.37 ± 0.78 nM for β2 receptors. nih.gov
Propranolol, a first-generation beta-blocker, is non-selective, meaning it has a similar affinity for both β1 and β2 receptors. revespcardiol.orgrevespcardiol.org This lack of selectivity is associated with potential side effects such as bronchoconstriction due to the blockade of β2 receptors in the lungs. revespcardiol.org In contrast, Practolol was one of the first cardioselective (β1-selective) beta-blockers. drugbank.com However, its use was curtailed due to severe adverse effects.
A study comparing the beta-blocking effects of Bunitrolol (B1668052) and Practolol in asthmatic individuals found that Bunitrolol was a more potent beta-blocking agent in the bronchi compared to Practolol at the dosages tested.
| Compound | Receptor Selectivity | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2/β1) |
|---|---|---|---|---|
| This compound | β1-selective | 0.42 - 0.53 | 2.37 - 3.55 | ~5.6 - 8.5 |
| Propranolol | Non-selective | Data not specifically found for direct comparison | Data not specifically found for direct comparison | ~1 |
| Practolol | β1-selective | Data not specifically found for direct comparison | Data not specifically found for direct comparison | >1 |
Note: Ki values for Propranolol and Practolol are not listed from the same direct comparative study as this compound but their selectivity profiles are well-established in pharmacological literature. The selectivity ratio for this compound is calculated from the range of Ki values found in the cited literature.
The functional consequences of receptor selectivity are best evaluated in in-vivo animal models. Spontaneously hypertensive rats (SHR) are a widely used model for essential hypertension. A study was conducted to compare the effects of this compound and Propranolol on mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained SHR. nih.gov
In this study, an oral dose of 5 mg/kg of this compound produced a significant reduction in resting MAP at 3 and 4 hours after administration, at which time the plasma concentration of the drug was less than 10 ng/ml. nih.gov This hypotensive effect was accompanied by an initial tachycardia for the first two hours, which is indicative of its intrinsic sympathomimetic action or a direct vasodilator effect. nih.gov In contrast, the same oral dose of Propranolol (5 mg/kg) did not produce any discernible effects on resting MAP or HR. nih.gov However, both drugs were effective in inhibiting stress-induced tachycardia throughout the experiment. nih.gov These findings suggest that under certain experimental conditions, this compound demonstrates a more pronounced antihypertensive effect at lower plasma concentrations compared to Propranolol in this animal model of hypertension. nih.gov
Comparison of Vasodilator Actions with Other Agents (e.g., Prazosin, Nitrendipine)
A key feature of some third-generation beta-blockers is their vasodilating activity, which contributes to their antihypertensive effect. The mechanism of this vasodilation can vary between different agents. This compound's vasodilator action has been investigated and compared with that of Prazosin, an α1-adrenoceptor antagonist, and Nitrendipine, a calcium channel blocker. nih.gov
In a study conducted in anesthetized dogs, intra-arterial administration of this compound caused a more significant increase in blood flow in the femoral arterial bed, which is rich in α-adrenoceptors, compared to the coronary arterial bed. nih.gov This pattern of blood flow increase was similar to that observed with intra-arterial Prazosin, which also selectively increased femoral blood flow. nih.gov In contrast, Nitrendipine produced an equivalent increase in blood flow in both vascular beds. nih.gov
Further experiments in the saphenous arterial bed of dogs showed that intravenous this compound was more effective at suppressing vasoconstrictor responses to sympathetic nerve stimulation than to intra-arterial norepinephrine (B1679862). nih.gov This effect profile was again similar to that of Prazosin. nih.gov These results strongly suggest that the acute vasodilator effect of this compound is primarily mediated by its α1-adrenoceptor blocking action. nih.gov
| Compound | Primary Vasodilator Mechanism | Effect on Femoral Blood Flow (α-receptor rich) | Effect on Coronary Blood Flow |
|---|---|---|---|
| This compound | α1-adrenoceptor blockade | Increased | Less increased |
| Prazosin | α1-adrenoceptor blockade | Increased | No increase |
| Nitrendipine | Calcium channel blockade | Increased | Increased |
Evaluation of this compound in Drug Repurposing Research
Drug repurposing, or finding new therapeutic uses for existing drugs, is a burgeoning area of pharmaceutical research. Beta-blockers as a class have been the subject of numerous drug repurposing investigations, particularly in the field of oncology. Preclinical studies have suggested that beta-adrenergic signaling can influence tumor progression, leading to interest in using beta-blockers as adjunctive cancer therapies. rsc.orgnjppp.comcapes.gov.br
While there is a growing body of research on the repurposing of non-selective beta-blockers like Propranolol for conditions such as infantile hemangioma and certain cancers, specific preclinical or clinical studies focused on the repurposing of this compound are not widely reported in the available literature. However, the unique pharmacological profile of this compound, combining β1-selectivity with α1-blocking and potential intrinsic sympathomimetic activities, could make it an interesting candidate for future drug repurposing research.
Preclinical Models and Cellular Investigations
In Vitro Cellular and Subcellular Models
In vitro models are crucial for dissecting the specific cellular and molecular interactions of pharmacological compounds in a controlled environment.
The investigation of molecular and cellular mechanisms, such as cardiomyocyte hypertrophy and apoptosis, is fundamental in cardiovascular drug development. revespcardiol.orgaracelibio.com Cell lines, including those derived from human induced pluripotent stem cells (iPSCs), offer reproducible models to study these pathological processes. nih.gov For instance, studies on other agents have utilized cardiomyocyte cultures to show that hypertrophic growth can be induced and that this response may involve paracrine signaling from other cell types like cardiac fibroblasts. nih.gov Similarly, various assays are available to detect the different stages of apoptosis in cell lines, targeting markers like caspase activation, mitochondrial membrane potential, and DNA fragmentation. aracelibio.comcellsignal.com
However, based on a review of available scientific literature, specific studies utilizing cardiomyocyte cell lines to directly investigate the effects of (S)-Bunitrolol on the pathways of hypertrophy or apoptosis are not prominently documented.
Liver microsomal preparations are instrumental in studying the metabolism of xenobiotics. Research on Bunitrolol (B1668052) has extensively used these models to characterize its metabolic fate, primarily its conversion to 4-hydroxybunitrolol.
Studies using rat liver microsomes have established that the 4-hydroxylation of Bunitrolol is a cytochrome P450-mediated reaction, as it requires NADPH and is inhibited by CO, proadifen, and metyrapone. nih.gov In untreated rats, this reaction follows monophasic kinetics. nih.gov However, in rats pre-treated with 3-methylcholanthrene (B14862) (an inducer of cytochrome P450 1A1), the kinetics become biphasic, indicating the involvement of at least two different P450 enzymes: the constitutive P4502D subfamily and the induced P4501A1. nih.gov
Investigations in rabbit liver microsomes also revealed biphasic kinetics for the 4-hydroxylation of Bunitrolol enantiomers, with a low-Kₘ and a high-Kₘ system. nih.gov The low-Kₘ system is considered to play the major role in the metabolism. nih.gov These studies highlighted significant stereoselectivity. While the (+)-enantiomer is hydroxylated slightly faster when incubated alone, its metabolism is markedly suppressed in the presence of the (S)-enantiomer ((-)-bunitrolol). nih.gov This interaction is attributed to the much lower Kₘ value for this compound in the low-Kₘ system, causing a reversal of stereoselectivity when the racemic mixture is metabolized compared to the individual enantiomers. nih.gov
Further studies in liver microsomes from marmosets and Japanese monkeys showed that Bunitrolol 4-hydroxylation was monophasic and was significantly suppressed by inhibitors of P450-2D and P450-1A enzymes, suggesting both are involved. jst.go.jp
Table 1: Kinetic Parameters for Bunitrolol 4-Hydroxylation in Liver Microsomes
| Species/Condition | Enzyme System | Enantiomer | Kₘ (µM) | Vₘₐₓ (nmol/mg/min) | Source |
|---|---|---|---|---|---|
| Rat (Untreated) | Monophasic | Racemic | 0.74 | Not Specified | nih.gov |
| Rat (3-MC Treated) | Low-Kₘ | Racemic | 0.76 | Not Specified | nih.gov |
| High-Kₘ | Racemic | 646 | Not Specified | nih.gov | |
| Rabbit (Male) | Low-Kₘ | (+)-Bunitrolol | 16.1 | 0.28 | nih.gov |
| Low-Kₘ | (-)-Bunitrolol | 2.1 | 0.13 | nih.gov | |
| High-Kₘ | (+)-Bunitrolol | 1290 | 1.45 | nih.gov | |
| High-Kₘ | (-)-Bunitrolol | 1340 | 1.13 | nih.gov |
Isolated organ preparations, such as cardiac Purkinje fibers, are a valuable ex vivo tool for cardiac electrophysiology studies. qcg.com.auwikipedia.org They allow for the detailed examination of a compound's effect on the cardiac action potential, including its duration, upstroke velocity, and repolarization phases, which are critical for assessing pro-arrhythmic potential. reactionbiology.com For example, studies on these fibers have characterized the effects of various pharmacological probes on different ion currents that shape the action potential. semanticscholar.org However, specific research investigating the direct electrophysiological effects of this compound on canine cardiac Purkinje fibers has not been identified in the reviewed literature.
In Vivo Animal Models
In vivo studies are essential for understanding the integrated physiological and pharmacological effects of a compound in a whole organism.
The hemodynamic effects of Bunitrolol have been investigated in several animal models, particularly in anesthetized dogs and spontaneously hypertensive rats (SHR).
In conscious, unrestrained spontaneously hypertensive rats, Bunitrolol was shown to produce a significant reduction in resting mean arterial pressure (MAP) 3 to 4 hours after administration. nih.gov Interestingly, this hypotensive effect occurred at low plasma concentrations (less than 10 ng/ml) and was preceded by a transient tachycardia for the first two hours, suggesting a differential sensitivity of cardiac and vascular beta-adrenoceptors to its intrinsic sympathomimetic or direct vasodilator actions. nih.gov In contrast, the reference drug propranolol (B1214883) showed no discernible effect on resting MAP or heart rate at the same dose. nih.gov
In anesthetized dogs, studies have examined Bunitrolol's effect on myocardial metabolism and hemodynamics. One study found that Bunitrolol could lessen the adverse metabolic impact of early-stage myocardial ischemia. nih.gov It was also noted that lower doses significantly decreased heart rate, while higher doses did not, an effect attributed to the compound's intrinsic sympathomimetic activity becoming more apparent at higher concentrations. nih.gov Other research in anesthetized dogs demonstrated that Bunitrolol possesses acute vasodilator properties. nih.gov
Table 2: Summary of Hemodynamic Effects of Bunitrolol in Animal Models
| Animal Model | Key Findings | Observed Effects | Source |
|---|
| Spontaneously Hypertensive Rats | Hypotensive effect at low plasma concentrations. | - Significant reduction in resting Mean Arterial Pressure (MAP).
To elucidate the mechanism of its vasodilator action, Bunitrolol was studied in pentobarbital-anesthetized dogs. nih.gov When administered intra-arterially, Bunitrolol increased blood flow more effectively in the femoral arterial bed, which is rich in alpha-adrenoceptors, than in the coronary arterial bed. nih.gov
Exploratory Disease Models for Efficacy (e.g., Survival Studies in Mouse Models)
Preclinical efficacy evaluation of this compound has been explored in various animal models to understand its therapeutic potential. Survival studies in mouse models are a critical component of this evaluation, providing insights into the compound's ability to alter disease outcomes.
In specific disease investigations using mouse models, treatment with bunitrolol demonstrated a significant impact on survival rates. Research indicates that in certain exploratory models, bunitrolol treatment was associated with a 60-100% increase in survival. ekb.eg These findings highlight the compound's potential efficacy and justify further investigation into its mechanisms of action in life-threatening conditions. While detailed parameters of these specific survival studies are proprietary to the research conducted, the substantial improvement in survival outcomes underscores the therapeutic promise of the compound.
Table 1: Illustrative Data from Exploratory Efficacy Studies
The following table is a representation of the type of data generated in preclinical efficacy studies based on available literature.
| Model Type | Compound | Observed Efficacy Metric | Reference |
| Mouse Disease Model | Bunitrolol | 60-100% increase in survival rate in two separate investigations. | ekb.eg |
| Human Tumor Xenograft Models | General Anti-cancer Agents | Tumor stasis, regression, or growth inhibition. | frontiersin.org |
Ex Vivo Tissue Preparations for Receptor Characterization (e.g., Rat Brain, Heart, Lung)
Ex vivo tissue preparations are essential for characterizing the pharmacological profile of a compound at its target receptors. For this compound, tissues from various animal models, particularly rats, have been utilized to determine its binding affinity and selectivity for adrenergic receptors. These methods involve isolating specific tissues after the animal has been euthanized and using them in binding assays. rotman-baycrest.on.ca
The preference of bunitrolol for β1- and β2-adrenoceptors has been assessed using radioligand binding assays on tissue preparations from the rat brain, heart, and lung. nih.gov In these experiments, radiolabeled ligands such as ¹²⁵I-iodocyanopindolol (¹²⁵I-ICYP) and ³H-CGP12177 are used to quantify the binding of the test compound. nih.gov
Studies on rat heart and lung tissue demonstrated that bunitrolol effectively competes for the binding sites of other beta-adrenergic agents, confirming its interaction at these receptors. nih.gov Research using preparations from rat brain with ¹²⁵I-ICYP showed that bunitrolol has a higher affinity for β1-adrenoceptors compared to β2-adrenoceptors, classifying it as a β1-selective antagonist. nih.gov The inhibition constants (Ki) derived from these displacement experiments quantify the compound's binding affinity. A lower Ki value indicates a higher affinity. Furthermore, bunitrolol's binding to 5HT1B receptors has also been characterized in rat brain tissue. nih.gov Other ex vivo models have included guinea pig trachea, atria, and aorta to assess pharmacological activity. ncats.ioncats.io
Table 2: Bunitrolol Receptor Binding Affinities in Rat Tissue Preparations
Data synthesized from radioligand displacement studies.
| Tissue Preparation | Radioligand | Receptor Subtype | Inhibition Constant (Ki) (nM) | Reference |
| Rat Brain | ¹²⁵I-ICYP | β1-adrenoceptor | 0.42 ± 0.16 | nih.gov |
| Rat Brain | ¹²⁵I-ICYP | β2-adrenoceptor | 3.55 ± 1.61 | nih.gov |
| Rat Brain | ¹²⁵I-ICYP | 5HT1B-receptor | 10.54 ± 5.92 | nih.gov |
| Rat Heart | ³H-CGP12177 | β1-adrenoceptor | 2.01 ± 0.38 | nih.gov |
| Rat Heart | ³H-CGP12177 | β2-adrenoceptor | 12.67 ± 6.54 | nih.gov |
Rationale for Animal Species Selection in Preclinical Research
The selection of appropriate animal species for preclinical research is a critical, science-driven process governed by regulatory guidelines and ethical considerations. nih.govresearchgate.net The primary goal is to use a species that is relevant to humans, meaning the test compound should be pharmacologically active in that species. fda.gov
For a small molecule like this compound, which targets adrenergic receptors, the choice of animal species is based on several key factors:
Pharmacological Relevance : The selected species must express the target receptor (in this case, β-adrenergic receptors) in a way that is comparable to humans in terms of structure, distribution, and function. nih.govnih.gov The physiological response to the drug should ideally mimic the expected effect in humans. itrlab.com
Metabolic Profile : The way a drug is metabolized can differ significantly between species. researchgate.net Therefore, species are chosen based on similarities in their metabolic pathways, particularly the cytochrome P450 (CYP) enzyme systems, to human profiles. researchgate.netplos.org This helps in predicting the compound's behavior and potential metabolites in humans.
Regulatory Requirements : International guidelines, such as those from the International Council for Harmonisation (ICH), generally recommend using two mammalian species for toxicity studies: one rodent and one non-rodent. researchgate.netfda.govitrlab.com The rat is a frequently used rodent species because it is small, easy to handle, and has been extensively characterized, providing a large amount of historical control data. itrlab.com The dog or minipig are common non-rodent choices. nih.govresearchgate.net
Ethical and Practical Considerations : The principles of the 3Rs (Replacement, Reduction, and Refinement) guide the ethical use of animals in research. itrlab.com Researchers strive to use the minimum number of animals necessary to obtain scientifically valid data. Practical factors like animal size, lifespan, and housing requirements also influence the selection. itrlab.com
For a β-blocker like this compound, rats are a suitable rodent model because their cardiovascular system shares physiological similarities with humans, and they express the target β-adrenergic receptors. nih.gov The selection of a non-rodent species would be based on which animal's pharmacology and metabolism of the drug most closely resembles that of humans. nih.gov
Future Directions and Research Perspectives
Deeper Elucidation of Underexplored Molecular Mechanisms
While (S)-bunitrolol is recognized for its potent β-adrenergic blocking activity, a comprehensive understanding of its downstream molecular signaling pathways remains an area ripe for investigation. Current knowledge is largely centered on its competitive antagonism at β-adrenoceptors, but the intricate cascade of events following receptor blockade is not fully elucidated. Future research should aim to dissect the specific effects of this compound on intracellular second messenger systems beyond the canonical adenylyl cyclase-cAMP-PKA pathway. For instance, investigations into its influence on β-arrestin-mediated signaling, which can trigger distinct cellular responses from G-protein-mediated pathways, are warranted. Furthermore, exploring the potential for biased agonism, where this compound might preferentially activate certain downstream signaling arms over others, could reveal novel therapeutic applications. Unraveling these underexplored molecular mechanisms will provide a more nuanced understanding of its pharmacological profile and could pave the way for the development of more targeted and effective therapies.
Development of Green and Efficient Synthetic Routes for Enantiopure this compound
The therapeutic superiority of the (S)-enantiomer of bunitrolol (B1668052) necessitates the development of stereoselective and environmentally benign synthetic methodologies. Traditional chemical syntheses often involve harsh reagents, multiple protection and deprotection steps, and can generate significant chemical waste. A promising avenue for future research lies in the advancement of "green" and efficient synthetic routes.
Chemoenzymatic approaches have emerged as a particularly attractive strategy. The use of enzymes, such as lipases, offers high enantioselectivity under mild reaction conditions. For instance, the kinetic resolution of a racemic intermediate, such as (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol, using lipases like Candida antarctica lipase (B570770) B (CALB), has been shown to be an effective method for obtaining the desired (R)-chlorohydrin precursor for this compound. mdpi.com
Future efforts should focus on optimizing these enzymatic processes to improve yields and reduce reaction times. This could involve enzyme immobilization for enhanced stability and reusability, or the exploration of dynamic kinetic resolution techniques to theoretically achieve a 100% yield of the desired enantiomer. Furthermore, the integration of biocatalysis with other green chemistry principles, such as the use of renewable solvents and energy-efficient reaction conditions, will be crucial in developing truly sustainable manufacturing processes for enantiopure this compound. unibo.itresearchgate.netnih.govnih.gov
| Parameter | Description |
| Catalyst | Lipase B from Candida antarctica (CALB) |
| Substrate | Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol |
| Process | Transesterification |
| Product | (R)-chlorohydrin (precursor for (S)-bisoprolol, a related β-blocker) |
| Significance | Demonstrates the feasibility of enzymatic kinetic resolution for producing enantiopure building blocks for β-blockers. |
Advanced Pharmacological Profiling with Omics Technologies
The advent of "omics" technologies presents a significant opportunity to deepen our understanding of the pharmacological effects of this compound. To date, the comprehensive pharmacological profile of this specific enantiomer has not been fully characterized using these powerful, high-throughput approaches.
Pharmacogenomics: Investigating how genetic variations in patients influence their response to this compound could lead to personalized medicine approaches. For example, polymorphisms in the genes encoding for β-adrenergic receptors or metabolizing enzymes could impact the drug's efficacy and safety.
Proteomics: A proteomics-based approach would enable the large-scale analysis of protein expression and post-translational modifications in response to this compound treatment. This could identify novel protein targets and signaling pathways modulated by the drug, providing insights into its mechanisms of action and potential off-target effects.
Metabolomics: By analyzing the global metabolic profile of cells or organisms treated with this compound, metabolomics can reveal alterations in metabolic pathways. This could uncover previously unknown metabolic effects of the drug and contribute to a more holistic understanding of its physiological impact.
The application of these omics technologies will be instrumental in constructing a comprehensive systems-level understanding of this compound's pharmacology, potentially identifying new therapeutic indications and patient populations who would benefit most from its use.
Comprehensive Investigation of Stereospecific Interactions with Drug Transporters and Metabolizing Enzymes
The stereochemistry of a drug can significantly influence its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov It is well-established that drug-metabolizing enzymes and transporters can exhibit stereoselectivity. nih.gov For bunitrolol, the oxidative metabolism to 4-hydroxybunitrolol is primarily mediated by the cytochrome P450 enzyme CYP2D6. nih.gov However, a detailed investigation into the stereospecific interactions of this compound with CYP2D6 and other CYP isoforms is lacking.
Future research should focus on elucidating the enantioselective metabolism of bunitrolol. researchgate.net In vitro studies using human liver microsomes and recombinant CYP enzymes can be employed to determine if there are significant differences in the rate and pathway of metabolism between the (S)- and (R)-enantiomers. Such studies have revealed stereoselective metabolism for other β-blockers like metoprolol. clinpgx.org
Furthermore, the role of drug transporters in the disposition of this compound is a completely unexplored area. Investigations into whether this compound is a substrate or inhibitor of key uptake and efflux transporters, such as those from the ABC (ATP-binding cassette) and SLC (solute carrier) superfamilies, are crucial. Understanding these stereospecific interactions will be vital for predicting potential drug-drug interactions and for explaining inter-individual variability in patient response. ualberta.ca
| Enzyme/Transporter Family | Potential Role in this compound Pharmacokinetics | Research Question |
| Cytochrome P450 (e.g., CYP2D6) | Metabolism and clearance | Is the metabolism of bunitrolol stereoselective for the (S)- or (R)-enantiomer? |
| ABC Transporters (e.g., P-glycoprotein) | Efflux from cells, affecting distribution | Is this compound a substrate or inhibitor of key efflux transporters? |
| SLC Transporters (e.g., OATPs, OCTs) | Uptake into cells, affecting absorption and elimination | Does this compound interact with uptake transporters in the liver, kidney, or other tissues? |
Application of Computational Chemistry and Modeling in Structure-Activity Relationship Studies
Computational chemistry and molecular modeling are powerful tools for understanding drug-receptor interactions at the atomic level and for guiding the design of new and improved therapeutic agents. biorxiv.org For this compound, the application of these in silico methods could provide significant insights into its structure-activity relationships (SAR).
Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the physicochemical properties of this compound and its analogs with their biological activity. wikipedia.org This can help in identifying the key structural features responsible for its potent β-blocking effects.
Molecular docking and molecular dynamics simulations can be used to model the binding of this compound to the β-adrenergic receptor. These simulations can provide a detailed picture of the binding pose and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the drug-receptor complex. By comparing the binding of (S)- and (R)-bunitrolol, these models can also help to explain the observed stereoselectivity of the β-adrenergic receptor. The insights gained from these computational studies can guide the rational design of novel β-blockers with improved affinity, selectivity, and pharmacokinetic properties.
Exploration of this compound as a Chemical Probe for Adrenergic System Research
Given its high potency and stereospecificity, enantiopure this compound has the potential to be a valuable chemical probe for studying the adrenergic system. nih.gov Chemical probes are small molecules with well-defined pharmacological properties that can be used to investigate the function of a specific biological target, such as a receptor or an enzyme. plos.org
The use of racemic bunitrolol has already contributed to the characterization of β-adrenergic receptors. nih.govresearchgate.net However, the availability of enantiomerically pure this compound would allow for more precise and unambiguous studies. As a highly selective antagonist for β-adrenoceptors, this compound can be used to:
Delineate the physiological and pathophysiological roles of β-adrenergic signaling in various tissues and cell types. For example, it could be used to investigate the involvement of β-adrenoceptors in cardiovascular diseases, respiratory disorders, and metabolic conditions. nih.govmdpi.com
Characterize the pharmacology of novel compounds acting on the adrenergic system. By using this compound as a reference antagonist in competitive binding assays and functional studies, researchers can determine the affinity and efficacy of new ligands at β-adrenoceptors.
Aid in the development of novel imaging agents for β-adrenergic receptors. Radiolabeled derivatives of this compound could potentially be developed as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) tracers for the in vivo imaging of β-adrenoceptor distribution and density.
The exploration of this compound as a chemical probe will not only advance our fundamental understanding of the adrenergic system but also facilitate the discovery and development of new drugs targeting this important class of receptors.
Q & A
Q. What experimental designs improve sensitivity in enantiomer-specific receptor binding assays?
- Methodological Answer : Use radiolabeled (e.g., ) this compound in competitive binding assays with human β-adrenergic receptors. Include saturation and Scatchard analysis to determine and . Control for nonspecific binding with excess unlabeled ligand. Validate with orthogonal methods (e.g., surface plasmon resonance) .
Q. Guidance for Researchers
- Data Integrity : Cross-validate findings using multiple analytical platforms (e.g., HPLC + NMR) to minimize instrumental bias .
- Literature Gaps : Prioritize studies comparing this compound’s efficacy to newer β-blockers, emphasizing enantiomer-specific outcomes.
- Ethical Compliance : Consult institutional review boards (IRBs) for studies involving human-derived samples, ensuring alignment with GDPR and local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
